(3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL

Description

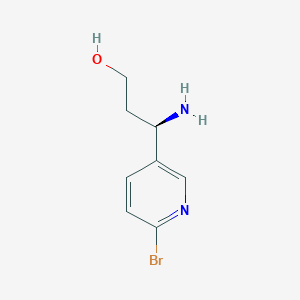

(3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL (CAS: 1213634-46-8) is a chiral amino alcohol derivative featuring a 6-bromo-substituted pyridine ring and a propan-1-ol backbone. Its molecular formula is C₈H₁₁BrN₂O, with a molecular weight of 231.09 g/mol .

Properties

Molecular Formula |

C8H11BrN2O |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

(3R)-3-amino-3-(6-bromopyridin-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H11BrN2O/c9-8-2-1-6(5-11-8)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m1/s1 |

InChI Key |

YFGWNCAQHZXRDA-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=NC=C1[C@@H](CCO)N)Br |

Canonical SMILES |

C1=CC(=NC=C1C(CCO)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The brominated pyridine ring can undergo reduction to remove the bromine atom.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

- Oxidation products include ketones or aldehydes.

- Reduction products include de-brominated pyridine derivatives.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a biochemical probe to study enzyme mechanisms.

- Used in the development of bioactive compounds.

Medicine:

- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

- Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the brominated pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Pyridyl Analogs

Replacing the bromine atom with other halogens (e.g., Cl, F) alters electronic and steric properties. For example:

- (3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL (C₈H₁₁FN₂O, MW: 170.18 g/mol): Fluorine’s electronegativity enhances hydrogen-bonding capacity but may decrease lipophilicity relative to bromine .

Stereoisomers

The S-enantiomer of the compound would exhibit distinct chiral recognition properties. For instance, in asymmetric synthesis or enzyme inhibition, the R-configuration’s spatial arrangement may favor interactions with specific biological targets, while the S-form could show reduced or altered activity.

Amino Alcohol Backbone Variants

- (3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-2-ol (C₈H₁₁BrN₂O, MW: 231.09 g/mol): Shifting the hydroxyl group from the 1-position to the 2-position alters hydrogen-bonding networks and solubility.

Data Table: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Differences vs. Target Compound |

|---|---|---|---|---|

| (3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL | C₈H₁₁BrN₂O | 231.09 | Br at pyridine C6, R-configuration | Reference compound |

| (3R)-3-Amino-3-(6-chloro(3-pyridyl))propan-1-OL | C₈H₁₁ClN₂O | 186.64 | Cl substituent | Lower molecular weight, reduced steric bulk |

| (3R)-3-Amino-3-(6-fluoro(3-pyridyl))propan-1-OL | C₈H₁₁FN₂O | 170.18 | F substituent | Higher electronegativity, smaller atomic size |

| (3S)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL | C₈H₁₁BrN₂O | 231.09 | S-configuration | Opposite stereochemistry may affect binding |

| (3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-2-ol | C₈H₁₁BrN₂O | 231.09 | OH at C2 instead of C1 | Altered hydrogen-bonding capacity |

Research Findings and Limitations

While the provided evidence lacks explicit biological or catalytic data for this compound, structural comparisons suggest:

- Bromine’s Role : The bromine atom likely enhances lipophilicity and van der Waals interactions compared to lighter halogens, making it favorable for membrane penetration in drug design .

- Stereochemical Sensitivity: The R-configuration may optimize interactions with chiral binding pockets in enzymes or receptors, as seen in related amino alcohol pharmaceuticals (e.g., β-blockers).

- Knowledge Gaps: Empirical studies on solubility, stability, and toxicity are needed to validate these hypotheses.

Biological Activity

(3R)-3-Amino-3-(6-bromo(3-pyridyl))propan-1-OL is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C9H12BrN2O and features a chiral center at the 3-position. The presence of the brominated pyridine moiety is expected to influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can act as a hydrogen bond donor, while the brominated pyridine can engage in π-π interactions, potentially modulating enzyme activity and cellular signaling pathways .

In Vitro Studies

Recent studies have investigated the compound's efficacy against various biological targets:

- Antimicrobial Activity : The compound has shown potential as an inhibitor of bacterial growth in preliminary screenings against Mycobacterium tuberculosis and other pathogens. A screening campaign involving over 150,000 compounds identified several candidates with promising inhibitory effects on the polyketide synthase enzyme, where structural similarities to this compound were noted .

- Enzyme Inhibition : Inhibitory assays have indicated that this compound may function as an effective inhibitor of specific enzyme classes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.

Data Table: Biological Activity Summary

| Biological Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | TBD | |

| Enzyme Inhibition | Polyketide Synthase | TBD | |

| Cytotoxicity | Cancer Cell Lines | TBD |

Case Study 1: Antitubercular Activity

In a focused study on antitubercular agents, this compound was included in a library screening that assessed its inhibitory effects on the polyketide synthase enzyme. The results indicated that modifications to the brominated pyridine structure enhanced potency against M. tuberculosis, suggesting a pathway for further drug development .

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs derived from this compound were synthesized to explore their structure-activity relationships. Variations in the bromine substitution pattern and modifications to the amino group led to insights regarding optimal configurations for increased biological activity, particularly in enzyme inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.